molecular formula C20H17ClN4O2S B2992076 N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 537668-52-3

N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2992076
CAS No.: 537668-52-3
M. Wt: 412.89
InChI Key: KTRKYLBQZZTKBA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a synthetic small molecule investigated for its potential as a targeted anticancer agent. Its core structure is based on the pyrimido[5,4-b]indole scaffold, a privileged heterocycle known for its diverse biological activities. Research indicates that this scaffold often confers potent kinase inhibitory properties . This specific compound is designed as a derivative of Tepotinib, a known and clinically approved c-Met (Mesenchymal-epithelial transition factor) inhibitor . The molecule functions by competitively binding to the ATP-binding pocket of the c-Met receptor tyrosine kinase, thereby blocking its autophosphorylation and subsequent activation of downstream signaling pathways like PI3K/Akt and MAPK, which are crucial for cell proliferation, survival, and metastasis. Its primary research value lies in the study of c-Met driven oncogenesis, making it a critical tool compound for in vitro and in vivo investigations into various cancers, including non-small cell lung cancer, gastric cancer, and glioblastoma. Researchers utilize this acetamide derivative to explore mechanisms of resistance, synergize with other therapeutic agents, and further elucidate the role of the HGF/c-Met axis in tumor progression. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-11-7-8-12(9-14(11)21)22-16(26)10-28-20-24-17-13-5-3-4-6-15(13)23-18(17)19(27)25(20)2/h3-9,23H,10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRKYLBQZZTKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound characterized by its unique chemical structure, which includes a chloro-methylphenyl group and a pyrimido-indole core. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The compound's chemical formula is C22H21ClN4O2SC_{22}H_{21}ClN_{4}O_{2}S. Its structural features contribute significantly to its biological activity. The presence of the thioacetamide moiety and the pyrimidine ring suggests potential interactions with various biological targets.

Although the precise mechanism of action remains partially understood, it is hypothesized that this compound interacts with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate key biological pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on thiazol and thiophene derivatives have shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.22 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Escherichia coli

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies on similar pyrimidine derivatives that demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with related structures have shown IC50 values ranging from 0.01 μM to 0.46 μM against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .

Cell LineCompound IC50 (μM)
MCF70.01
NCI-H4600.03
SF-26831.5

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of similar compounds using time-kill assays and biofilm formation inhibition tests. The results indicated that certain derivatives significantly inhibited biofilm formation in Staphylococcus epidermidis and displayed bactericidal activity at low concentrations .
  • Cytotoxicity Testing : In vitro studies on various cancer cell lines revealed that specific analogs of the compound exhibited potent cytotoxic effects, with detailed assessments indicating a dose-dependent response in inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Method
Target Compound N-(3-Chloro-4-methylphenyl) ~480* Not explicitly reported (inferred TLR4 modulation) Likely HATU-mediated coupling
2-[(3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide N-(4-Methylphenyl) 437.5 Unknown (structural analog) Classical coupling (no microwave)
2-((3-(4-Chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide N-(3-Methoxyphenyl), 4-Chlorophenyl 520.9 Unknown (electron-withdrawing Cl likely enhances stability) Not specified
N-Cyclohexyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) N-Cyclohexyl 477.6 Selective TLR4 ligand (IC₅₀ = 1.2 µM) Microwave-assisted, CuI catalysis
N-(3-Methoxyphenyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide N-(3-Methoxyphenyl) 513.6 TLR4 antagonist (IC₅₀ = 0.8 µM) HATU-mediated amidation

*Molecular weight estimated based on analogous structures.

Key Observations:

  • Substituent Position and Type: The target compound’s 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, which may enhance membrane permeability compared to the 4-methylphenyl group in . The chloro substituent is also present in , but its position (para vs. meta) alters electronic properties and binding interactions.
  • Biological Activity: While direct data for the target compound is unavailable, analogs like compound 32 and others in demonstrate TLR4 modulation, suggesting a shared mechanism. The cyclohexyl group in 32 improves selectivity, whereas methoxy groups (e.g., in ) may reduce metabolic stability.
  • Synthetic Approaches: Microwave-assisted synthesis (e.g., ) achieves higher yields (>70%) compared to traditional methods. HATU-mediated coupling (e.g., ) ensures efficient amide bond formation, critical for maintaining structural integrity.

Electronic and Steric Influences

  • Chloro Substituents: The 3-chloro group in the target compound may enhance π-π stacking with hydrophobic protein pockets, as seen in 3-chloro-N-phenyl-phthalimide derivatives . This contrasts with the 4-chlorophenyl group in , which could lead to different steric interactions.
  • Methyl vs.

Pharmacokinetic Considerations

  • Metabolic Stability: Compounds with electron-withdrawing groups (e.g., Cl in the target compound) are less prone to oxidative metabolism than those with electron-donating groups (e.g., OCH₃ in ) .
  • Solubility: The acetamide moiety generally improves aqueous solubility, but the 3-chloro-4-methylphenyl group may reduce it compared to smaller substituents like cyclohexyl .

Q & A

Q. How to design stability studies under physiological conditions?

  • Methodological Answer :
  • Buffer systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Sampling intervals : Analyze degradation via HPLC at 0, 6, 12, 24, and 48 hours.
  • Light sensitivity : Store samples in amber vials to assess photodegradation .

Q. What in silico tools predict metabolic pathways for this compound?

  • Methodological Answer :
  • Software : Use StarDrop’s P450 Module or GLORYx for phase I/II metabolism prediction.
  • Hotspots : Focus on sulfur oxidation (thioether to sulfoxide) and pyrimidine ring hydroxylation.
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) .

Tables of Key Data

Property Technique Typical Value Reference
Melting PointDSC>250°C (decomposes)
Tautomeric Ratio (amine:imine)VT-NMR50:50 (solvent-dependent)
Crystal PackingX-ray diffractionR22(10) hydrogen-bonded dimers
LogP (lipophilicity)Computational (Marvin)3.2 ± 0.3

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